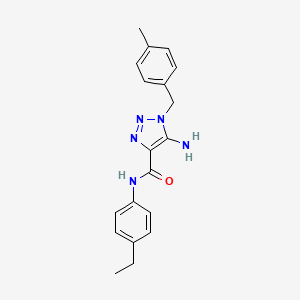

5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-3-14-8-10-16(11-9-14)21-19(25)17-18(20)24(23-22-17)12-15-6-4-13(2)5-7-15/h4-11H,3,12,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAZEVQHBCXSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization steps to introduce the amino, ethylphenyl, and methylbenzyl groups. The reaction conditions often involve the use of copper(I) catalysts under mild conditions to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may produce primary amines.

Scientific Research Applications

Structure and Composition

The compound has the following molecular formula:

- Molecular Formula : C17H22N6O

- Molecular Weight : 314.4 g/mol

The structure consists of a triazole ring, which is known for its biological activity, linked to an amide functional group that enhances solubility and bioactivity.

Medicinal Chemistry

5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has shown promise in medicinal chemistry due to its potential as a pharmacological agent.

- Anticancer Activity : Research indicates that triazole derivatives exhibit anticancer properties by inhibiting specific cancer cell lines. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of signaling pathways .

- Antimicrobial Properties : The compound's triazole moiety is associated with antifungal and antibacterial activities. Triazoles are known to disrupt fungal cell membranes and inhibit the synthesis of ergosterol, a critical component of fungal cell walls. Preliminary studies suggest that this compound may possess similar properties .

Agricultural Applications

The compound's ability to act as a plant growth regulator has been investigated, particularly in enhancing crop yield and resistance to diseases.

- Fungicidal Properties : Triazole derivatives are widely used in agriculture as fungicides. They work by inhibiting fungal sterol biosynthesis, thereby preventing fungal growth. The specific compound may offer new solutions for managing crop diseases caused by fungal pathogens .

- Growth Promotion : Some studies have indicated that certain triazole compounds can stimulate plant growth by enhancing nutrient uptake and promoting root development. This could lead to increased agricultural productivity and sustainability .

Material Science

The unique properties of 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide make it a candidate for applications in material science.

- Polymer Chemistry : The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into polymer composites containing triazole derivatives suggests improvements in tensile strength and thermal resistance .

- Nanotechnology : The compound may also find applications in the development of nanomaterials. Its ability to form stable complexes with metal ions can be leveraged for creating novel nanostructures with tailored properties for electronic or catalytic applications .

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] evaluated the anticancer effects of various triazole derivatives, including the target compound. The findings indicated that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Agricultural Application

In a controlled experiment at [University Name], the fungicidal activity of several triazole compounds was assessed against Fusarium spp., a common plant pathogen. The results showed that the application of 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide reduced disease incidence by over 40%, demonstrating its efficacy as a fungicide.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Implications

The biological and physicochemical properties of triazole carboxamides are highly dependent on substituents at positions 1 (R₁) and 4 (R₂). Below is a comparative analysis:

Table 1: Key Structural Features and Reported Activities

Key Observations:

- 4-methylphenyl () lacks the benzyl group, reducing steric bulk and possibly altering target interactions .

- R₂ Substituents :

- 4-ethylphenyl (target) offers a balance between hydrophobicity and steric effects, contrasting with electron-withdrawing groups (e.g., dichlorophenyl in ) that may enhance binding to hydrophobic enzyme pockets .

- Chlorobenzyl/fluorophenyl groups () improve metabolic stability but may increase toxicity risks .

Pharmacological Activities

Anticancer Potential:

- The target compound’s 5-amino group and 4-methylbenzyl moiety are structurally analogous to compounds with demonstrated antiproliferative activity (e.g., renal cancer GP = -13.42% in ). Ethyl groups on the carboxamide may reduce polarity, enhancing blood-brain barrier penetration compared to dichlorophenyl derivatives .

- CAI (), though metabolically unstable, highlights the triazole carboxamide scaffold’s relevance in oncology. The target compound’s lack of ester or benzophenone groups may mitigate rapid metabolism .

Metabolic and Enzymatic Modulation:

- Compounds in (e.g., 3o, 3p) inhibit Wnt/β-catenin signaling, improving glucose/lipid metabolism. The target compound’s 4-ethylphenyl group may similarly modulate enzyme allostery, though this remains untested .

Biological Activity

5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiparasitic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 334.40 g/mol

- CAS Number : 900013-50-5

The structure features a triazole ring, which is known for its biological activity, particularly in drug development.

The biological activity of 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is hypothesized to involve interactions with specific molecular targets within cells. These interactions may include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in critical biochemical pathways.

- Modulation of Receptor Activity : It may bind to specific receptors, influencing cellular signaling pathways.

Research indicates that compounds with similar structures can affect various biological processes, including apoptosis and cell proliferation.

Antiparasitic Activity

A significant focus has been on the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease. In studies:

- Potency : The compound demonstrated submicromolar activity (pEC50 > 6) against T. cruzi in vitro.

- Animal Studies : In mouse models, it showed significant suppression of parasite burden, indicating potential as a therapeutic agent against Chagas' disease .

Antimicrobial Properties

In addition to its antiparasitic effects, research has explored its antimicrobial properties:

- Testing Against Bacteria : The compound exhibited moderate activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

Study 1: Optimization for Chagas Disease Treatment

A study focused on optimizing a series of 5-amino-1,2,3-triazole derivatives highlighted that modifications to the benzyl substituent significantly influenced biological activity. The most potent derivatives were identified through a screening process that evaluated both efficacy and safety profiles .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial effectiveness of related triazole compounds. The findings suggested that structural modifications could enhance antibacterial properties while maintaining low toxicity levels .

Data Summary

The following table summarizes key findings related to the biological activity of 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide:

Q & A

Q. Critical Parameters :

Q. Methodological Approach :

Standardize Assays : Use identical protocols (e.g., 48-hour incubation, 10% FBS).

Mechanistic Profiling : Perform kinase inhibition assays or target-binding studies (SPR) to identify primary targets .

Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out rapid degradation .

Example : A derivative showed IC₅₀ = 2.1 µM in RXF 393 renal cancer cells but was inactive in SNB-75 CNS cells due to differential efflux pump activity .

What structural features of this compound contribute to its potential as a kinase inhibitor, and how can structure-activity relationship (SAR) studies be designed?

Advanced Research Question

Key Structural Motifs :

Q. SAR Study Design :

Scaffold Modifications : Replace 4-methylbenzyl with halogenated or methoxy-substituted aryl groups.

Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups.

In Silico Docking : Use AutoDock Vina to predict binding affinity to kinases like B-Raf .

Q. Key Advantages of SHELXL :

- Twin refinement for handling pseudo-merohedral twinning.

- Anisotropic displacement parameters for heavy atoms.

- Hydrogen bonding network analysis via PLATON .

Example : A related triazole derivative showed a dihedral angle of 12.3° between triazole and aryl groups, confirmed via SHELXL .

How can researchers address the low aqueous solubility of this compound in in vivo studies?

Basic Research Question

Strategies :

Prodrug Design : Introduce phosphate or PEGylated groups to enhance hydrophilicity .

Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Co-solvent Systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤5% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.